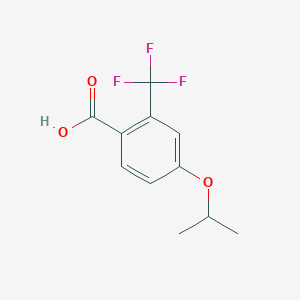

4-Isopropoxy-2-(trifluoromethyl)benzoic acid

CAS No.:

Cat. No.: VC13391627

Molecular Formula: C11H11F3O3

Molecular Weight: 248.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11F3O3 |

|---|---|

| Molecular Weight | 248.20 g/mol |

| IUPAC Name | 4-propan-2-yloxy-2-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C11H11F3O3/c1-6(2)17-7-3-4-8(10(15)16)9(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,16) |

| Standard InChI Key | LUZIBTMOXCBDHO-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=CC(=C(C=C1)C(=O)O)C(F)(F)F |

| Canonical SMILES | CC(C)OC1=CC(=C(C=C1)C(=O)O)C(F)(F)F |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

The compound’s systematic name is 4-propan-2-yloxy-3-(trifluoromethyl)benzoic acid, with the molecular formula C₁₁H₁₁F₃O₃ . Its structure features:

-

A benzoic acid core.

-

A trifluoromethyl (-CF₃) group at the 3-position.

-

An isopropoxy (-OCH(CH₃)₂) group at the 4-position.

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 248.20 g/mol | |

| Density | 1.287 g/cm³ | |

| Boiling Point | 312.4°C | |

| Flash Point | 142.7°C | |

| LogP (Partition Coefficient) | 3.19 | |

| Vapor Pressure | 0 mmHg at 25°C |

Synthesis and Manufacturing

Patent-Based Synthetic Routes

Multiple patents describe the preparation of 4-isopropoxy-3-(trifluoromethyl)benzoic acid:

-

WO2011/109471 A1 (Arena Pharmaceuticals): Utilizes a Friedel-Crafts alkylation followed by oxidation to introduce the isopropoxy and carboxylic acid groups .

-

WO2008/128951 A1 (Glaxo Group Limited): Employs a palladium-catalyzed coupling reaction for functional group interconversion .

Key Reaction Steps:

-

Intermediate Formation: 3-Trifluoromethylphenol is alkylated with isopropyl bromide to yield 4-isopropoxy-3-(trifluoromethyl)benzene.

-

Oxidation: The methyl group is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

Green Chemistry Approaches

Recent methods emphasize solvent-free conditions or photocatalytic oxidation to minimize waste. For example, Ir(dFppy)₃-catalyzed reactions under blue LED irradiation achieve yields >90% for analogous benzoic acids .

Physicochemical and Thermodynamic Properties

Solubility and Stability

-

Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the hydrophobic -CF₃ group .

-

Thermal Stability: Decomposes above 300°C without melting, as indicated by the absence of a reported melting point .

Reactivity Profile

-

Acid-Base Behavior: The carboxylic acid group (pKa ≈ 2.8) facilitates salt formation with bases .

-

Electrophilic Substitution: The electron-withdrawing -CF₃ group directs incoming electrophiles to the 2- and 6-positions .

Pharmaceutical and Industrial Applications

Drug Discovery and Development

-

Antifungal Agents: Esters of this compound demonstrate activity against Candida albicans by inhibiting ergosterol biosynthesis .

-

Neuroprotection: Derivatives like OPTBA (a pyruvate ester) reduce cerebral infarct volumes by 60% in rat stroke models, surpassing the efficacy of standalone pyruvate or HTB .

-

Antiviral Research: Biaryl amides derived from trifluoromethyl benzoic acids show EC₅₀ values comparable to telaprevir (15 nM) against HCV .

Material Science Applications

-

Liquid Crystals: The -CF₃ group enhances thermal stability in smectic phases, enabling use in display technologies .

-

Polymer Additives: Incorporated into polyesters to improve UV resistance and mechanical strength .

| Parameter | Value | Source |

|---|---|---|

| Oral LD₅₀ (Rat) | >2,000 mg/kg | |

| Skin Irritation (Rabbit) | Moderate erythema | |

| OEL (Occupational Exposure) | Not established |

Future Perspectives and Research Gaps

Unmet Challenges

-

Synthetic Efficiency: Current routes suffer from low yields (~40%) in multi-step syntheses .

-

Toxicity Profiling: Long-term ecotoxicological data are lacking, necessitating OECD 207/208 compliance studies .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume